molecular formula C20H18F3N3O3S B2928730 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1226447-32-0

2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2928730
CAS No.: 1226447-32-0
M. Wt: 437.44
InChI Key: IKJNVRYTBZXFCU-UHFFFAOYSA-N
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Description

The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a substituted imidazole derivative featuring a thioacetamide linker. Its structure includes:

  • A 4-methoxyphenyl group at the 5-position of the imidazole ring.
  • A 4-(trifluoromethoxy)phenyl group at the 1-position of the imidazole.
  • A thioacetamide side chain with an N-methyl substitution.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3S/c1-24-18(27)12-30-19-25-11-17(13-3-7-15(28-2)8-4-13)26(19)14-5-9-16(10-6-14)29-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJNVRYTBZXFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features an imidazole ring substituted with both a methoxyphenyl and a trifluoromethoxyphenyl group, along with a thioether linkage and an N-methylacetamide moiety. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
MDA-MB-2314.3
HeLa2.21
Jurkat28.33
SiHa1.34

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against several bacterial strains. Its mechanism involves the inhibition of bacterial enzyme activity, which is crucial for bacterial survival and replication.

The biological effects of this compound are attributed to several mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes involved in metabolic pathways, inhibiting their activity. This is particularly relevant in cancer biology where it may inhibit enzymes that promote tumorigenesis.
  • Signal Transduction Modulation : Interaction with cellular receptors can lead to alterations in signal transduction pathways that regulate cell growth and apoptosis.
  • Caspase Activation : The induction of apoptosis appears to be mediated by the activation of caspases, which are critical for the execution phase of cell apoptosis.

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against breast cancer cells revealed that treatment led to a significant decrease in cell viability compared to untreated controls. The study utilized flow cytometry to assess apoptosis markers, confirming that the compound triggers caspase-dependent pathways .

Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the imidazole core or the acetamide side chain:

Table 1: Key Structural Comparisons
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound 4-methoxyphenyl (C5), 4-(trifluoromethoxy)phenyl (C1), N-methylacetamide C20H18F3N3O3S¹ 437.4 Combines methoxy (electron-donating) and trifluoromethoxy (electron-withdrawing) groups.
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9) 4-fluorophenyl (C5), thiazol-2-yl (side chain) C20H16FN3O2S2 413.5 Fluorine substituent enhances metabolic stability; thiazole may improve binding affinity.
2-((5-(4-Bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide 4-bromophenyl (C5), 4-(difluoromethoxy)phenyl (C1) C19H15BrF2N3O2S 474.3 Bromine increases steric bulk; difluoromethoxy reduces electronegativity vs. trifluoromethoxy.
2-((5-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide 3-(trifluoromethyl)phenyl (C1) C20H18F3N3O2S 421.4 Trifluoromethyl at meta-position alters electronic properties vs. para-substituted analogs.
1-(Indolin-1-yl)-2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)ethanone Indolin-1-yl (side chain), phenyl (C5) C26H20F3N3O2S 495.5 Indole-derived side chain may enhance solubility or target selectivity.

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group increases lipophilicity (logP) compared to methoxy or hydroxy analogs, enhancing membrane permeability .
  • Metabolic Stability : Fluorine-containing substituents (e.g., trifluoromethoxy, difluoromethoxy) resist oxidative metabolism, extending half-life .

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